![molecular formula C22H16ClF9N2O B13340430 (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B13340430.png)
(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one is a complex organic compound characterized by its unique structure and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one involves multiple steps, including the formation of the pyrrolo[1,2-c]imidazole core and the introduction of the trifluoromethyl and chloro substituents. The reaction conditions typically require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is obtained through purification techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
(1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with other functional groups, such as methoxy or cyano groups.
科学的研究の応用
Chemistry
In chemistry, (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its pharmacological properties, including its ability to modulate specific molecular pathways, are of particular interest in the development of new treatments for various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
作用機序
The mechanism of action of (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular mechanisms and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (1R,5S,7AS)-1-(3,5-difluoromethyl)phenyl)-5-(2-chloro-5-(difluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one
- (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-bromo-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one
Uniqueness
The uniqueness of (1R,5S,7AS)-1-(3,5-bis(trifluoromethyl)phenyl)-5-(2-chloro-5-(trifluoromethyl)phenyl)-2-methylhexahydro-3H-pyrrolo[1,2-c]imidazol-3-one lies in its specific combination of trifluoromethyl and chloro substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and distinguish it from other similar compounds.
特性
分子式 |
C22H16ClF9N2O |
|---|---|
分子量 |
530.8 g/mol |
IUPAC名 |
(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C22H16ClF9N2O/c1-33-18(10-6-12(21(27,28)29)8-13(7-10)22(30,31)32)17-5-4-16(34(17)19(33)35)14-9-11(20(24,25)26)2-3-15(14)23/h2-3,6-9,16-18H,4-5H2,1H3/t16-,17-,18+/m0/s1 |
InChIキー |
CJNALFIEEOYVFA-OKZBNKHCSA-N |
異性体SMILES |
CN1[C@@H]([C@@H]2CC[C@H](N2C1=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
正規SMILES |
CN1C(C2CCC(N2C1=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
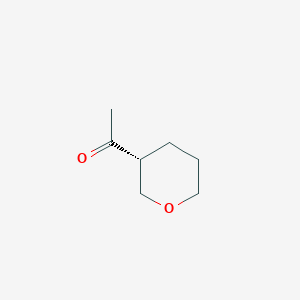
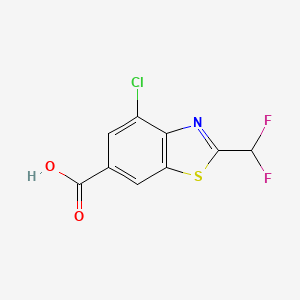
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
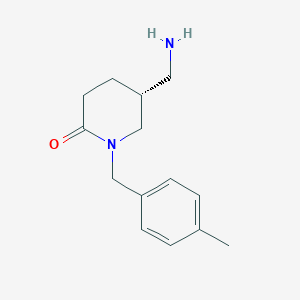
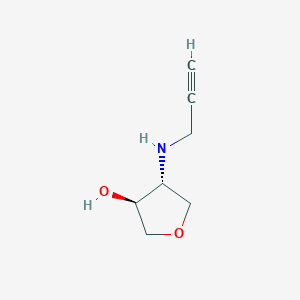

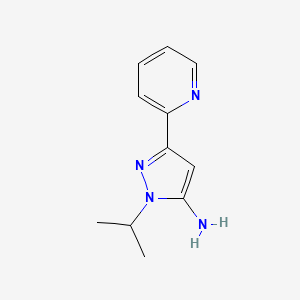
![N-(5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-2-isopropoxybenzyl)-3-methoxybenzamide](/img/structure/B13340422.png)
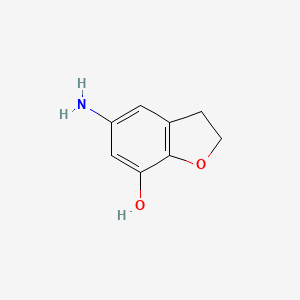
![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13340444.png)
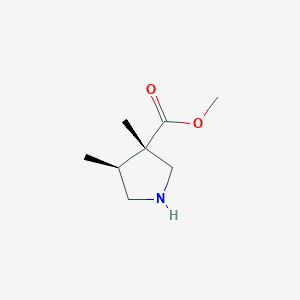
![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13340457.png)
